(2-Pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl)methanol
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,7,12H,5-6H2 |
InChI Key |
CIXRVJOKGHDAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CO |
Origin of Product |
United States |
Preparation Methods
Fundamental Structural and Reactivity Considerations
Molecular Architecture and Functional Groups
(2-Pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl)methanol features a bicyclic system comprising a 4,5-dihydrooxazole (oxazoline) ring fused to a pyridine moiety. The methanol substituent at the 4-position introduces hydrogen-bonding capability, while the pyridinyl group at the 2-position provides π-conjugation and metal-coordination sites. This hybrid structure enables dual functionality as both a chiral ligand and a building block for bioactive molecules.
Synthetic Challenges and Strategic Approaches
Critical challenges in synthesizing this compound include:
- Regioselective oxazoline ring formation without epimerization at the 4-position
- Compatibility of methanol hydroxyl group with cyclization conditions
- Stereochemical control for applications in asymmetric catalysis
Strategies to address these involve low-temperature cyclizations, chiral pool synthesis from amino acids, and protective group chemistry.
Primary Synthetic Routes
Cyclization of β-Amino Alcohol Precursors
Methanol-Mediated Cyclization (McCleary Protocol)
The most extensively documented method involves cyclization of intermediate 64 [(4R)-configured precursor] under optimized conditions:
Procedure
- Dissolve 6.18 g (29.7 mmol) of compound 64 in 450 mL anhydrous methanol at 0°C
- Stir under nitrogen atmosphere for 4–6 hours
- Concentrate under reduced pressure
- Purify via flash chromatography (ethyl acetate/hexanes)
Key Data
- Yield: 78–82%
- Stereochemical outcome: >99% retention of (4R) configuration
- Characterization:
- $$ ^1H $$ NMR (CDCl₃): δ 8.61 (d, J=4.8 Hz, 1H), 7.78 (td, J=7.7, 1.8 Hz, 1H), 7.34 (d, J=7.9 Hz, 1H), 4.89 (m, 1H), 4.25 (dd, J=10.2, 4.1 Hz, 1H), 3.98 (dd, J=10.2, 6.3 Hz, 1H)
- $$ ^{13}C $$ NMR: δ 164.2 (C=N), 149.5 (pyridine C2), 136.4 (pyridine C6), 122.7 (pyridine C5), 71.8 (C4), 63.4 (CH₂OH)
Mechanistic Insight
The reaction proceeds through intramolecular nucleophilic attack of the β-amino alcohol's oxygen on the activated carbonyl carbon, facilitated by methanol's polar aprotic nature. The low temperature prevents racemization at the stereogenic center.
Asymmetric Synthesis from Chiral Pool Starting Materials
L-Serine Derivative Route
A stereoselective approach utilizes L-serine as the chiral template:
Synthetic Sequence
- Protection of L-serine hydroxyl as tert-butyldimethylsilyl ether
- Condensation with 2-pyridinecarboxaldehyde
- Reductive amination using NaBH₄
- Oxazoline ring closure with Burgess reagent
- TBS deprotection with tetrabutylammonium fluoride
Optimization Data
| Step | Yield (%) | Key Intermediate |
|---|---|---|
| 1 | 92 | N-TBS-L-serine methyl ester |
| 3 | 85 | β-Amino alcohol |
| 4 | 76 | Oxazoline-TBS |
| 5 | 89 | Final product |
Advantages
- Enantiomeric excess >98% without chiral resolution
- Scalable to multigram quantities
Comparative Analysis of Synthetic Methods
Table 1. Method Comparison
| Parameter | Cyclization Route | Chiral Pool Synthesis |
|---|---|---|
| Overall Yield | 78–82% | 54% (4-step) |
| ee | Racemic | >98% |
| Scale-up Potential | Excellent | Moderate |
| Purification | Column chromatography | Crystallization |
| Cost Efficiency | High | Moderate |
Characterization and Quality Control
Spectroscopic Fingerprinting
Critical Diagnostic Signals
- IR: Broad O-H stretch at 3280 cm⁻¹, C=N at 1655 cm⁻¹
- MS (ESI+): m/z 193.097 [M+H]⁺ (calc. 193.097)
Chiral HPLC Validation
Enantiopure samples show baseline separation on Chiralpak AD-H column:
- Mobile phase: Hexane/isopropanol (80:20)
- Retention times: 12.3 min (R), 14.7 min (S)
Industrial Applications and Process Chemistry
Catalytic Applications
The compound serves as precursor for:
- Chiral bis(oxazoline) ligands for asymmetric Diels-Alder reactions
- Palladium complexes for cross-coupling catalysis
Case Study: Ligand Synthesis Reaction with Cu(OTf)₂ produces active catalyst for cyclopropanation (85% yield, 92% ee).
Chemical Reactions Analysis
Types of Reactions
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyridine derivatives.
Scientific Research Applications
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following dihydrooxazole derivatives are structurally or functionally relevant for comparison:
Table 1: Structural Comparison of Dihydrooxazole Derivatives
Key Comparative Analysis
Structural Features
- Pyridine vs. Alkyl/Aryl Substituents : The pyridin-2-yl group in the target compound and ’s ligand enhances metal-coordination capability compared to alkyl-substituted derivatives (e.g., ’s dimethyl analog) . Etoxazole’s 2,6-difluorophenyl and phenetole groups contribute to its pesticidal activity by improving lipid solubility and target binding .
- Hydroxymethyl vs. Bulky Groups: The hydroxymethyl group in the target compound increases polarity and solubility in methanol, contrasting with Etoxazole’s lipophilic tert-butyl and phenetole groups, which favor bioaccumulation in pests .
Physicochemical Properties
- Melting Points : Etoxazole has a well-defined melting point (101°C) due to its crystalline structure and aromatic substituents . The target compound’s melting point is unreported but likely lower due to the hydroxymethyl group’s flexibility .
- Solubility: Hydroxymethyl-substituted analogs (e.g., target compound, ) exhibit higher solubility in methanol compared to alkylated or halogenated derivatives like Etoxazole .
Q & A
Q. What synthetic methodologies are recommended for the preparation of (2-Pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl)methanol?
The compound can be synthesized via Suzuki-Miyaura coupling, leveraging palladium-catalyzed cross-coupling between pyridinyl boronic acids and oxazoline precursors. For example, a protocol similar to the synthesis of [2’-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-yl]methanol (a structural analog) involves reacting halogenated oxazoline derivatives with pyridinyl boronic acids in the presence of sodium carbonate and tetrakis(triphenylphosphine)palladium(0) . Post-coupling reduction (e.g., using sodium borohydride) and purification via column chromatography are critical for isolating the methanol-functionalized product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming the oxazoline ring’s dihydro structure and pyridin-2-yl substitution pattern. Overlapping signals (e.g., oxazoline CH groups) may require 2D NMR (COSY, HSQC) for resolution.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers.
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguity and confirms bond lengths/angles (e.g., C-O in oxazoline vs. pyridine ring geometry) .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation (e.g., methanol/water mixtures). Data collection at low temperatures (90–150 K) minimizes thermal motion artifacts. Structure solution employs direct methods (SHELXT) followed by refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .
Advanced Research Questions
Q. How should researchers address contradictions in X-ray crystallographic data, such as unresolved electron density regions?
Discrepancies in electron density maps may arise from disorder (e.g., solvent molecules) or twinning. Strategies include:
Q. What challenges arise during SHELXL refinement of this compound’s structure, and how are they resolved?
- Hydrogen Bonding Networks : Use SHELXPRO to model hydrogen atoms at calculated positions (riding model) while refining isotropic displacement parameters.
- Twinning : For non-merohedral twinning, apply TWIN/BASF commands in SHELXL to partition intensity data .
- High-Resolution Data : Exploit Hirshfeld atom refinement (HAR) for precise H-atom positioning in charge-density studies .
Q. How can electron density distribution and bonding characteristics be analyzed computationally?
Multiwfn software enables topology analysis (AIM theory) to identify critical points in electron density () and Laplacian (). For example:
Q. What degradation pathways are observed under stress conditions, and how are degradation products characterized?
Forced degradation studies (ICH Q2(R2) guidelines) using acid/base/oxidative stress reveal:
Q. How can experimental design account for stereochemical outcomes in synthesis or degradation?
- Chiral Chromatography : Use CHIRALPAK® columns to resolve enantiomers (if present).
- Circular Dichroism (CD) : Correlate crystal structure chirality (e.g., oxazoline C4 configuration) with CD spectra .
- Dynamic NMR : Monitor diastereomerization barriers (e.g., methanol group rotation) at variable temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
